molecular formula C19H23N3O2S B5544795 N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide

Cat. No.: B5544795
M. Wt: 357.5 g/mol
InChI Key: PLXNGIZADVVDJR-JKSUJKDBSA-N
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Description

N-{(3S*,4R*)-4-isopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15109816 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Corrosion Inhibitors

A study investigated the synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy as corrosion inhibitors in acidic and oil medium environments. The synthesized compounds demonstrated significant corrosion prevention efficiencies, making them potential candidates for industrial applications in corrosion protection (Yıldırım & Çetin, 2008).

Antimicrobial Activity and Quantum Calculations

New sulphonamide derivatives, including those of the 2-bromo-N-(phenylsulfonyl)acetamide series, have been synthesized and tested for antimicrobial activity. The study also included quantum calculations to correlate experimental data with theoretical predictions, indicating these compounds' potential as antimicrobial agents (Fahim & Ismael, 2019).

Synthesis for Antimicrobial and Antiproliferative Activities

Research focusing on the synthesis of new heterocycles incorporating the antipyrine moiety has demonstrated their antimicrobial and antiproliferative activities. These compounds, including various derivatives of acetamide, have potential applications in developing new therapeutic agents (Bondock et al., 2008; Bondock et al., 2008).

Nucleophilic Aromatic Substitution in Synthesis

The rearrangement reaction of 3-halo-4-aminopyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products, showcases a method of modifying molecular structures for potential pharmaceutical applications. This process involves a two-carbon insertion via nucleophilic aromatic substitution (Getlik et al., 2013).

Inhibitors of PI3K/mTOR for Cancer Therapy

A study on the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) explored various heterocycles to improve metabolic stability. These findings are crucial for developing more effective cancer therapies (Stec et al., 2011).

Anticancer Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored for its potential as an anticancer drug, including molecular docking analyses targeting the VEGFr receptor. This study indicates the compound's promising application in cancer therapy (Sharma et al., 2018).

Properties

IUPAC Name

N-[(3S,4R)-1-(2-phenyl-1,3-thiazole-4-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-12(2)15-9-22(10-16(15)20-13(3)23)19(24)17-11-25-18(21-17)14-7-5-4-6-8-14/h4-8,11-12,15-16H,9-10H2,1-3H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNGIZADVVDJR-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)C(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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